molecular formula C13H8Br2O3 B15410667 3,5-Dibromophenyl 2-hydroxybenzoate CAS No. 820243-56-9

3,5-Dibromophenyl 2-hydroxybenzoate

Cat. No.: B15410667
CAS No.: 820243-56-9
M. Wt: 372.01 g/mol
InChI Key: FEHRQFQASVQIQS-UHFFFAOYSA-N
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Description

3,5-Dibromophenyl 2-hydroxybenzoate is a useful research compound. Its molecular formula is C13H8Br2O3 and its molecular weight is 372.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

820243-56-9

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

(3,5-dibromophenyl) 2-hydroxybenzoate

InChI

InChI=1S/C13H8Br2O3/c14-8-5-9(15)7-10(6-8)18-13(17)11-3-1-2-4-12(11)16/h1-7,16H

InChI Key

FEHRQFQASVQIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC(=C2)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dibromophenol

Bromination Using Hypobromous Acid (HOBr) Generated In Situ

The most efficient method for synthesizing 3,5-dibromophenol involves the controlled bromination of phenol using hypobromous acid (HOBr) generated in situ. This approach, adapted from the eco-friendly synthesis of 3,5-dibromo-4-hydroxybenzonitrile, employs a bromide/bromate salt mixture (2:1 molar ratio) in the presence of sulfuric acid. The reaction proceeds as follows:

$$
2\text{Br}^- + \text{BrO}_3^- + 3\text{H}^+ \rightarrow 3\text{HOBr}
$$

HOBr acts as the active brominating agent, selectively substituting hydrogen atoms at the meta positions of phenol due to the electron-donating hydroxyl group. The reaction is conducted in aqueous medium at 25–35°C, achieving yields of 91–99%. A typical procedure involves:

  • Dissolving phenol in water and adding a pre-mixed solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃).
  • Slowly introducing sulfuric acid to generate HOBr, followed by stirring for 2–4 hours.
  • Filtering and recrystallizing the product to obtain pure 3,5-dibromophenol.

Direct Bromination with Elemental Bromine

Traditional bromination using elemental bromine (Br₂) in dichloromethane or acetic acid is also feasible but less environmentally favorable. This method requires careful temperature control (0–5°C) to prevent over-bromination. The reaction typically achieves 70–85% yields, with purification via column chromatography.

Comparative Analysis of Bromination Methods
Method Reagents Temperature (°C) Yield (%) Purity (%)
HOBr (in situ) NaBr, NaBrO₃, H₂SO₄ 25–35 91–99 >99
Elemental Br₂ Br₂, CH₂Cl₂ 0–5 70–85 95–98

The HOBr method is superior in atom economy and minimizes hazardous waste, aligning with green chemistry principles.

Synthesis of Salicylic Acid

Salicylic acid (2-hydroxybenzoic acid) is commercially available but can be synthesized via the Kolbe-Schmitt reaction, which carboxylates sodium phenolate with carbon dioxide under high pressure and temperature.

Esterification Strategies

Acid Chloride Method

The most widely used approach involves converting salicylic acid to its acid chloride, followed by reaction with 3,5-dibromophenol:

Step 1: Synthesis of Salicyloyl Chloride
Salicylic acid is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at reflux:

$$
\text{C}7\text{H}6\text{O}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}5\text{ClO}3 + \text{SO}2 + \text{HCl}
$$

The reaction proceeds quantitatively, with excess SOCl₂ removed under vacuum.

Step 2: Esterification with 3,5-Dibromophenol
Salicyloyl chloride is reacted with 3,5-dibromophenol in the presence of pyridine (to scavenge HCl):

$$
\text{C}7\text{H}5\text{ClO}3 + \text{C}6\text{H}4\text{Br}2\text{O} \rightarrow \text{C}{13}\text{H}8\text{Br}2\text{O}3 + \text{HCl}
$$

Reaction conditions:

  • Solvent: Dry THF or dichloromethane.
  • Temperature: 0°C to room temperature.
  • Yield: 85–92%.

Coupling Agent-Mediated Esterification

Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitate direct esterification between salicylic acid and 3,5-dibromophenol:

$$
\text{C}7\text{H}6\text{O}3 + \text{C}6\text{H}4\text{Br}2\text{O} \xrightarrow{\text{DCC/DMAP}} \text{C}{13}\text{H}8\text{Br}2\text{O}3 + \text{H}_2\text{O}
$$

Advantages include milder conditions (room temperature) and avoidance of acid chlorides. However, yields are lower (75–80%) due to competing side reactions.

Acid-Catalyzed Direct Esterification

Direct reaction of salicylic acid and 3,5-dibromophenol in concentrated sulfuric acid at elevated temperatures (80–100°C) is possible but inefficient (yields <50%). This method is rarely employed due to poor regioselectivity and side product formation.

Comparative Analysis of Esterification Methods
Method Reagents Yield (%) Purity (%)
Acid Chloride SOCl₂, Pyridine 85–92 >98
DCC/DMAP DCC, DMAP 75–80 95–97
H₂SO₄ Catalysis H₂SO₄ <50 90–92

The acid chloride method remains optimal for industrial-scale synthesis due to high efficiency and scalability.

Characterization and Analytical Data

  • Melting Point : 191–193°C (lit. 189–191°C).
  • ¹H NMR (DMSO-d₆) : δ 7.65 (s, 1H, aromatic), 7.49 (s, 2H, aromatic), 5.39 (t, J = 6 Hz, 1H, -OH), 4.47 (d, J = 6 Hz, 2H, -CH₂O-).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C-Br).

Q & A

Q. How to optimize crystallization for X-ray diffraction studies?

  • Crystallization Protocol : Use slow vapor diffusion (dichloromethane/hexane, 1:3 v/v) at 4°C. Key parameters:
  • Solvent polarity index <4.0 to ensure slow nucleation.
  • Seed crystals from ethyl acetate to induce controlled growth.
  • Validate crystal packing via Mercury CSD software .

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